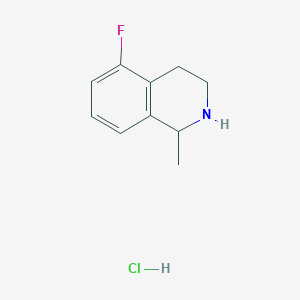

5-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Description

5-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a halogenated tetrahydroisoquinoline derivative characterized by a fluorine substituent at the 5-position and a methyl group at the 1-position of the isoquinoline core. As a hydrochloride salt, it exhibits improved solubility and stability compared to its free base form. The molecular formula is C₁₀H₁₃ClFN, with a molecular weight of 201.67 g/mol (calculated from atomic masses).

Tetrahydroisoquinolines are a class of compounds studied for their diverse biological activities, including interactions with neurotransmitter systems (e.g., dopamine, opioids) . The fluorine substituent in this compound may enhance metabolic stability and binding affinity due to its electron-withdrawing properties, while the methyl group could influence steric interactions.

Properties

IUPAC Name |

5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c1-7-8-3-2-4-10(11)9(8)5-6-12-7;/h2-4,7,12H,5-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZNGHXCFZUQBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1)C(=CC=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization from solvents like dimethylformamide (DMF) to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: Halogenation, nitration, and sulfonation are common substitution reactions it undergoes.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinoline derivatives, and dihydro derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antineoplastic Activity

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit significant antitumor properties. In particular, 5-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline; hydrochloride has been investigated for its effect on cancer cell lines. For example, studies have shown that certain tetrahydroisoquinoline derivatives can inhibit the proliferation of various cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Neuroprotective Effects

This compound has also been studied for its neuroprotective properties. It is believed to interact with neurotransmitter systems, potentially offering benefits in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. The mechanism appears to involve modulation of dopaminergic pathways and reduction of oxidative stress .

Neuropharmacological Applications

Dopaminergic Modulation

The structure of 5-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline; hydrochloride suggests it may act as a modulator of dopamine receptors. This property is particularly relevant in developing treatments for disorders characterized by dopaminergic dysregulation. Studies have indicated that this compound can enhance dopaminergic signaling, which may be beneficial in conditions like schizophrenia and depression .

Analgesic Properties

Preliminary studies suggest that tetrahydroisoquinoline derivatives may possess analgesic effects. The exact mechanism is still under investigation, but it is hypothesized that these compounds may influence pain pathways through modulation of opioid receptors or other neurotransmitter systems .

Synthetic Methodologies

Synthesis of Derivatives

The synthesis of 5-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline; hydrochloride involves various synthetic routes that can yield different derivatives with potentially enhanced biological activity. Recent advancements in synthetic methodologies have allowed for more efficient production and modification of this compound. Techniques such as domino reactions and chiral synthesis have been highlighted in literature as effective strategies for generating tetrahydroisoquinoline derivatives .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Activity | Demonstrated significant inhibition of cancer cell growth in vitro. |

| Study B | Neuroprotection | Showed reduction in oxidative stress markers in neuronal cultures. |

| Study C | Dopaminergic Modulation | Enhanced dopamine receptor activity in animal models. |

Mechanism of Action

The mechanism of action of 5-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to ion channels and receptors in the nervous system, modulating neurotransmitter release and neuronal activity. The compound’s fluorine atom enhances its binding affinity and selectivity for these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Halogens: Fluorine (F) and chlorine (Cl) at the 5-position enhance polarity and metabolic stability. Bromine (Br) at the 7-position (as in 7-bromo-5-fluoro-1-methyl-) increases molecular weight and may alter receptor binding . Methoxy and Phenyl Groups: 6,7-Dimethoxy-1-phenyl- derivatives exhibit increased aromaticity, which could enhance interactions with hydrophobic pockets in biological targets .

Purity and Synthesis :

- Most analogs (e.g., 5-CF₃, 5-Cl) are available at ≥95% purity, suggesting standardized synthetic protocols (e.g., reductive amination, cyclization) .

- Halogenation and methylation steps likely involve regioselective electrophilic substitution or palladium-catalyzed coupling .

Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline), a dihydroxy analog, stimulates dopamine neurons, highlighting the role of substituents in modulating neurological activity .

Biological Activity

5-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline; hydrochloride (5-FMTHIQ) is a synthetic compound belonging to the tetrahydroisoquinoline family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The incorporation of a fluorine atom and a methyl group enhances its chemical properties and biological activity, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C10H12ClFN

- Molecular Weight : 187.64 g/mol

- CAS Number : 2551115-35-4

The synthesis of 5-FMTHIQ typically involves cyclization reactions using β-phenylethylamine derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2). The structural modifications introduced by the fluorine and methyl groups significantly influence its biological activity.

Neuroprotective Effects

Research indicates that 5-FMTHIQ exhibits neuroprotective properties, potentially beneficial for treating neurodegenerative disorders. A study highlighted its ability to modulate neurotransmitter systems, particularly dopamine pathways, which are crucial in conditions like Parkinson's disease .

Antimicrobial Activity

The compound has shown promising antimicrobial effects against various pathogens. Its structural analogs have been tested for their efficacy against bacteria and fungi, revealing that modifications can enhance their potency .

Anticancer Potential

5-FMTHIQ has been investigated for its anticancer properties. In vitro studies demonstrated its ability to inhibit cell proliferation in several cancer cell lines. Notably, it displayed significant cytotoxicity against human leukemia cells with an IC50 value in the low micromolar range .

Structure-Activity Relationship (SAR)

The structural modifications in 5-FMTHIQ play a critical role in its biological activities. The fluorine atom enhances lipophilicity and binding affinity to biological targets, while the methyl group contributes to the overall stability of the compound. Comparative studies with similar compounds have shown that variations in these substituents can lead to significant differences in biological activity .

Case Study 1: Neuroprotection in Animal Models

In a recent animal model study, 5-FMTHIQ was administered to mice subjected to neurotoxic agents. The results indicated that treatment with this compound significantly reduced neuronal damage and improved motor function compared to control groups .

Case Study 2: Antimicrobial Efficacy

A series of experiments tested the antimicrobial activity of 5-FMTHIQ against Staphylococcus aureus and Escherichia coli. The compound showed effective inhibition at concentrations lower than those required for conventional antibiotics, suggesting potential as a new antimicrobial agent .

Comparison with Related Compounds

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 5-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | Moderate neuroprotective effects | 1.8 |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Lower binding affinity | >10 |

| 5-Fluoro-1,2,3,4-tetrahydroisoquinoline | Higher cytotoxicity | 3.0 |

Q & A

Q. What are the optimal synthetic routes for 5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride?

The compound can be synthesized via the Pictet-Spengler reaction , where a phenylethylamine derivative reacts with a fluorinated aldehyde under acidic conditions (e.g., HCl) to form the tetrahydroisoquinoline core . Methylation at the nitrogen atom is typically achieved using methyl iodide or dimethyl sulfate, followed by salt formation with HCl . Reaction optimization (e.g., temperature, solvent polarity) is critical to improve yield and purity. For example, using trifluoromethylating agents in analogous compounds requires precise control of stoichiometry to avoid side reactions .

Q. How can the purity and structural integrity of this compound be validated?

Characterization relies on spectroscopic methods :

- NMR (¹H/¹³C) to confirm substituent positions (e.g., fluorine at C5, methyl at N1) .

- Mass spectrometry (HRMS/ESI-MS) to verify molecular weight (187.64 g/mol) .

- HPLC with UV detection to assess purity (>95% recommended for biological assays) .

- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .

Q. What are the solubility and stability profiles under experimental conditions?

The hydrochloride salt enhances water solubility, making it suitable for aqueous buffers (e.g., PBS). Stability tests should include:

- pH dependence : Assess degradation rates in acidic/neutral/alkaline conditions via UV-Vis or LC-MS .

- Thermal stability : Storage at 2–8°C under inert atmosphere prevents decomposition .

- Light sensitivity : Fluorinated analogs may require amber vials to avoid photodegradation .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine, methyl groups) influence biological activity?

- Fluorine : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in neuroactive compounds .

- Methyl group : Reduces rotational freedom at N1, potentially increasing receptor binding affinity . Comparative studies with non-fluorinated or demethylated analogs (e.g., 1-methyl-1,2,3,4-tetrahydroisoquinoline) can isolate these effects .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from:

- Assay variability : Standardize cell lines (e.g., SH-SY5Y for neuroprotection) and controls .

- Enantiomeric purity : Use chiral HPLC or enzymatic resolution to isolate active enantiomers .

- Metabolic interference : Include liver microsome stability assays to account for metabolite activity .

Q. How can enantioselective synthesis be achieved for chiral derivatives?

- Chiral auxiliaries : Employ (S)- or (R)-phenylethylamine precursors in the Pictet-Spengler reaction .

- Asymmetric catalysis : Use BINOL-derived phosphoric acids to induce enantioselectivity during cyclization .

- Dynamic kinetic resolution : Optimize reaction conditions to favor one enantiomer .

Q. What computational methods predict target interactions for this compound?

- Molecular docking : Screen against dopamine or serotonin receptors using AutoDock Vina .

- MD simulations : Analyze binding stability (e.g., RMSD < 2 Å over 100 ns) with GROMACS .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Key Research Gaps and Recommendations

- In vivo pharmacokinetics : No data on bioavailability or half-life; conduct rodent studies with IV/PO dosing .

- Toxicity profiling : Assess hepatotoxicity (ALT/AST levels) and cardiotoxicity (hERG inhibition) .

- Target deconvolution : Use CRISPR-Cas9 screens or proteomics to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.